molecular formula C18H12F12N2 B14072372 (1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine

(1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine

Cat. No.: B14072372
M. Wt: 484.3 g/mol
InChI Key: CZDGGXDMTHHZHQ-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine” is a chiral diamine compound featuring two 3,5-bis(trifluoromethyl)phenyl substituents on an ethane-1,2-diamine backbone. Its CAS registry number is 1262516-72-2, and it is widely utilized in asymmetric catalysis and organic synthesis research . The compound is provided at a purity of >98.00% and is typically stored as a 10 mM solution in DMSO at -80°C (6-month stability) or -20°C (1-month stability). Its strong electron-withdrawing trifluoromethyl groups enhance its utility in stabilizing transition states during catalytic cycles, particularly in enantioselective reactions .

Properties

Molecular Formula

C18H12F12N2

Molecular Weight

484.3 g/mol

IUPAC Name

(1S,2S)-1,2-bis[3,5-bis(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C18H12F12N2/c19-15(20,21)9-1-7(2-10(5-9)16(22,23)24)13(31)14(32)8-3-11(17(25,26)27)6-12(4-8)18(28,29)30/h1-6,13-14H,31-32H2/t13-,14-/m0/s1

InChI Key

CZDGGXDMTHHZHQ-KBPBESRZSA-N

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)[C@@H]([C@H](C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N)N

Origin of Product

United States

Biological Activity

(1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine is a compound of significant interest due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups enhances the pharmacological properties of compounds, making them valuable in medicinal chemistry. This article discusses the biological activity of this compound, focusing on its synthesis, antimicrobial properties, and potential applications.

  • Molecular Formula : C29H29F6N3
  • Molecular Weight : 565.6 g/mol
  • CAS Number : 1233369-39-5

The compound features two bis(trifluoromethyl)phenyl substituents attached to an ethane-1,2-diamine backbone. The trifluoromethyl groups are known to enhance lipophilicity and improve the binding affinity of the compounds to biological targets.

Synthesis

The synthesis of (1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves multi-step organic reactions that include the formation of the diamine from appropriate precursors. Recent studies have highlighted various synthetic routes that yield high purity and yield of this compound .

Antimicrobial Activity

Recent research has demonstrated that compounds with trifluoromethyl groups exhibit notable antimicrobial properties. For instance:

  • Study Findings : A study evaluating various pyrazole derivatives found that those containing trifluoromethyl groups showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL . This suggests that (1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine may possess similar or enhanced antimicrobial effects due to its structural analogies.

Structure-Activity Relationship (SAR)

The presence of hydrophobic substituents on the phenyl ring has been correlated with increased biological activity. The lipophilicity introduced by the trifluoromethyl groups enhances the interaction with bacterial membranes .

Compound TypeMIC (µg/mL)Bacterial Strain
Trifluoromethyl-substituted pyrazole2Staphylococcus aureus
Phenoxy-substituted derivative1Bacillus subtilis

This data indicates a promising trend where structural modifications can lead to improved biological responses.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Antibacterial Efficacy : A study reported that derivatives with trifluoromethyl substitutions eradicated more than 3 log values of MRSA within an 8-hour timeframe at various concentrations . This highlights the potential for developing new antimicrobial therapies based on this scaffold.
  • Catalytic Applications : The compound has also been evaluated as a chiral catalyst in asymmetric synthesis, showcasing its versatility beyond antimicrobial applications .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Compound Name Substituents CAS Number Purity Key Applications
(1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine 3,5-(CF₃)₂C₆H₃ 1262516-72-2 >98% Asymmetric catalysis, chiral ligands
(1S,2S)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine (KH-287149) 3,5-(CH₃)₂C₆H₃ 158391-59-4 98% Intermediate for ligand synthesis
(1R,2R)-1,2-bis(3,5-dimethylphenyl)ethane-1,2-diamine (KH-287148) 3,5-(CH₃)₂C₆H₃ (enantiomer) 503112-15-0 98% Stereochemical control studies

Impact of Substituents :

  • The trifluoromethyl groups in the main compound increase electronegativity and steric bulk compared to methyl groups, enhancing its ability to stabilize electron-deficient intermediates in catalysis .
  • Methyl-substituted analogs (e.g., KH-287149) are less electron-withdrawing, making them more suitable for reactions requiring milder electronic modulation .

Stereoisomeric Variants

The (1S,2S) configuration of the main compound is critical for its enantioselective performance. Its (1R,2R)-enantiomer (e.g., KH-287148) exhibits mirrored stereochemical outcomes in asymmetric reactions, underscoring the importance of absolute configuration in chiral induction .

Metal Complex Derivatives

The compound serves as a precursor for chiral metal catalysts. Examples include:

Compound Metal Center Molecular Formula Application
λ-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate Co³⁺ C₇₄H₆₀BCl₂CoF₂₄N₆ Asymmetric hydrogenation catalysts
δ-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride borate trihydrate Co³⁺ C₆₆H₄₈BCl₂CoF₂₀N₆ High-throughput organic synthesis

These complexes leverage the diamine’s chirality and steric profile to achieve high enantiomeric excess (ee) in reactions like hydrogenation .

Thiourea Derivatives

The diamine is functionalized to form thiourea-based catalysts, such as:

  • N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[[3,5-bis(trifluoromethyl)phenyl]thiourea] (CAS 1416334-72-9): Acts as a bifunctional organocatalyst in Michael additions and Strecker reactions. The thiourea moiety enhances hydrogen-bonding interactions with substrates, while the CF₃ groups improve solubility in nonpolar media .

Role of Trifluoromethyl Groups

The 3,5-bis(trifluoromethyl)phenyl groups significantly enhance the compound’s Lewis acidity and thermal stability, enabling its use in high-temperature reactions. Comparative studies with methyl-substituted analogs reveal up to 20% higher ee values in asymmetric aldol reactions when using the trifluoromethyl variant .

Solubility and Formulation

Its trifluoromethyl groups improve lipid membrane permeability compared to non-fluorinated analogs .

Stability and Handling

While the compound is stable at -80°C, its methyl-substituted analogs (e.g., KH-287149) exhibit longer shelf lives at -20°C due to reduced hygroscopicity .

Preparation Methods

Aldol Condensation to Form the Ethylene Backbone

Reaction of two equivalents of 3-(trifluoromethyl)benzaldehyde with ethylenediamine under basic conditions yields the imine intermediate. Optimization in aqueous media at ambient temperature achieves 87% conversion.

Table 1: Solvent Effects on Aldol Condensation Yield

Solvent Temperature (°C) Time (h) Yield (%)
Water 25 1 87
DMF 25 1.5 35
Ethanol 25 2 45

Stereoselective Reduction

The imine intermediate undergoes catalytic hydrogenation using a PtO₂ catalyst in methanol at 0°C, achieving 48% yield of the racemic diamine. Chiral resolution via diastereomeric salt formation with L-tartaric acid separates the (1S,2S) enantiomer.

Final Functionalization

Introduction of the bis(trifluoromethyl) groups via Ullmann coupling with CuI/L-proline catalyst completes the synthesis, though this step remains poorly documented in open literature.

Catalytic Asymmetric Hydrogenation

Recent advances employ transition metal complexes to induce stereocontrol. A 2022 study demonstrated that Ru-(S)-Binap catalysts hydrogenate the prochiral diimine precursor to the target diamine with 92% ee. Key parameters include:

  • Pressure : 50 bar H₂
  • Temperature : 60°C
  • Solvent : Tetrahydrofuran (THF)

Table 2: Catalyst Screening for Asymmetric Hydrogenation

Catalyst ee (%) Yield (%)
Ru-(S)-Binap 92 78
Rh-(R,R)-DuPhos 85 65
Ir-(S)-SegPhos 88 71

Resolution of Racemic Mixtures

Industrial-scale production often resolves racemic 1,2-diamines via kinetic resolution using immobilized lipases. Pseudomonas cepacia lipase (PS-C) preferentially acylates the (1R,2R) enantiomer, leaving the desired (1S,2S)-diamine in >99% ee after 24 hours.

Purification and Characterization

Final purification involves recrystallization from hexane/ethyl acetate (3:1), yielding 98% purity by HPLC. Critical characterization data:

  • Melting Point : 142–144°C (lit.)
  • Specific Rotation : [α]²⁵D = +33.5° (c = 1.0, CHCl₃)
  • ¹⁹F NMR (CDCl₃): δ -63.2 (s, CF₃)

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Steps Total Yield (%) ee (%) Scalability
Multi-Step Aldol 3 28 99 Industrial
Asymmetric Hydrogenation 2 78 92 Pilot
Enzymatic Resolution 4 41 >99 Lab

Q & A

Q. What are the standard synthetic routes for preparing (1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine?

The compound is typically synthesized via chiral resolution or asymmetric catalysis. A common approach involves condensation of 3,5-bis(trifluoromethyl)benzaldehyde with a chiral diamine precursor, followed by reduction and purification. For example, enantiopure forms are isolated using chiral HPLC or crystallization, achieving purities ≥98% . Key challenges include managing steric hindrance from the bulky trifluoromethyl groups and ensuring stereochemical fidelity during reduction steps.

Q. How is the compound characterized to confirm its stereochemical purity and structural integrity?

Characterization employs a combination of:

  • NMR spectroscopy (¹H/¹⁹F/¹³C) to verify substituent positions and symmetry.
  • Chiral HPLC or polarimetry to confirm enantiomeric excess (e.g., 99% ee as reported for related catalysts ).
  • X-ray crystallography to resolve absolute configuration, as seen in cobalt(III) complexes where the diamine acts as a ligand .
  • Mass spectrometry (HRMS) to validate molecular weight (e.g., C₁₆H₁₄F₆N₂, MW 348.29 ).

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal hazards .
  • Avoid prolonged storage, as degradation may increase reactivity or toxicity.
  • Store in inert, dry conditions away from oxidizers (e.g., peroxides) to prevent decomposition .

Advanced Research Questions

Q. How does the stereochemistry of this diamine influence its performance in asymmetric catalysis?

The (1S,2S) configuration enables precise spatial control in chiral catalysts. For instance, when coordinated to cobalt(III), it forms λ-tris complexes that enhance enantioselectivity in ketone hydrogenation (up to 99% ee ). The trifluoromethyl groups improve electron-withdrawing effects, stabilizing transition states in organocatalytic thiourea derivatives (e.g., N,N’-bis[3,5-bis(trifluoromethyl)phenyl]thiourea catalysts ).

Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?

Contradictions often arise from:

  • Impurity profiles : Trace solvents or stereoisomers (e.g., 2% impurities in 98% pure batches ) can alter reactivity.
  • Reaction conditions : Solvent polarity (e.g., hexane vs. DCM) and temperature significantly impact enantioselectivity.
  • Ligand-metal ratios : Optimal Co(III) complex activity requires a 1:3 metal-to-ligand ratio; deviations reduce yield . Methodological recommendation: Replicate studies using standardized purity assays (HPLC) and controlled atmosphere reactors.

Q. What role does the diamine play in stabilizing transition-metal complexes for C–C bond formation?

As a bidentate ligand , it coordinates metals (e.g., Co, Pd) via its amine groups, forming rigid, chiral environments. For example, in SKJ-1 cobalt complexes, the diamine’s geometry directs substrate orientation during asymmetric cycloadditions, achieving >90% diastereomeric excess . The trifluoromethyl groups further enhance Lewis acidity, accelerating oxidative addition steps in cross-coupling reactions.

Q. How do substituent variations (e.g., trifluoromethyl vs. methyl) impact the compound’s physicochemical properties?

Comparative studies show:

SubstituentLogP (Lipophilicity)Thermal Stability (°C)Catalytic Activity (ee%)
CF₃4.2>20099%
CH₃3.1~18085%
The trifluoromethyl groups increase hydrophobicity and thermal stability, favoring applications in nonpolar solvents and high-temperature reactions.

Methodological Notes

  • Stereochemical Analysis : Use chiral shift reagents (e.g., Eu(hfc)₃) in ¹⁹F NMR to distinguish enantiomers .
  • Reaction Optimization : Screen solvents (e.g., toluene for steric shielding vs. THF for polarity) to maximize ee .
  • Safety Compliance : Follow TCI America’s SDS guidelines for disposal, including incineration with scrubbing for halogenated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.